![molecular formula C13H19NO2 B1467939 1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol CAS No. 1339933-41-3](/img/structure/B1467939.png)
1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol
説明
1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol (also known as 2-EP) is an organic compound belonging to the pyrrolidin-3-ol family of compounds. It is a white solid with a molecular weight of 174.2 g/mol, and it is soluble in water and ethanol. 2-EP is a versatile compound that has multiple applications in the scientific community, and is used in a wide range of research fields.
科学的研究の応用
Medicinal Chemistry: Enantioselective Synthesis
“1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol” can be utilized in the enantioselective synthesis of bioactive molecules. The pyrrolidine ring, a core structure within this compound, is often employed in medicinal chemistry due to its presence in many natural products and pharmaceuticals . Its ability to introduce chirality makes it valuable for synthesizing enantiomerically pure compounds, which are crucial for the development of new medications with specific biological activities.
Biotechnology: Chiral Building Blocks
In biotechnological research, this compound can serve as a chiral building block for the construction of complex organic molecules. Its stereochemistry can be exploited to influence the three-dimensional structure of the molecules it is incorporated into, which is essential for the design of enzymes, receptor ligands, and other biologically active entities .
Materials Science: Organic Semiconductors
The ethoxyphenyl group in “1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol” could potentially be used in the development of organic semiconductors. Organic materials with pi-conjugated systems are of interest for their electronic properties, and the modification of such systems with this compound could lead to new materials with desirable conductivity and flexibility for use in electronic devices.
Environmental Science: Sorbents for Pollutant Capture
This compound’s structure suggests potential applications in environmental science as a sorbent for pollutant capture. The aromatic moiety could interact with various organic pollutants through pi-stacking interactions, while the pyrrolidine ring could provide additional binding sites, making it a candidate for inclusion in materials designed to remove contaminants from water or air.
Analytical Chemistry: Chromatographic Stationary Phases
In analytical chemistry, “1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol” might be explored as a component of chromatographic stationary phases. Its unique structure could contribute to the selective separation of compounds based on size, polarity, and other chemical properties, which is critical for the analysis of complex mixtures .
Organic Synthesis: Catalysts and Reagents
Lastly, the compound’s role in organic synthesis should not be overlooked. It could act as a catalyst or reagent in various chemical reactions, particularly those involving the formation or transformation of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and agrochemicals .
特性
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13-6-4-3-5-11(13)9-14-8-7-12(15)10-14/h3-6,12,15H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLMZPLGQKZASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



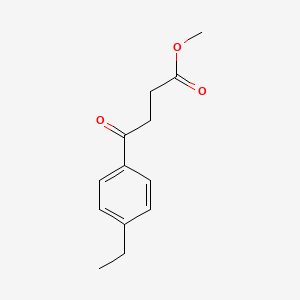

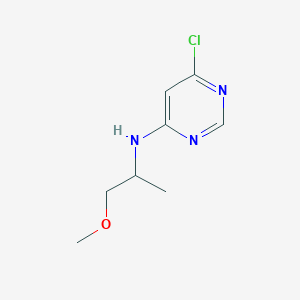
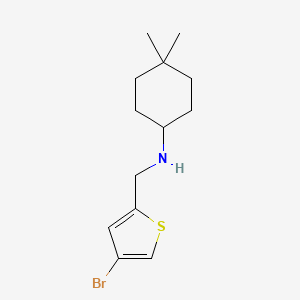

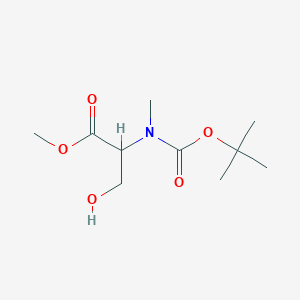


![2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1467869.png)
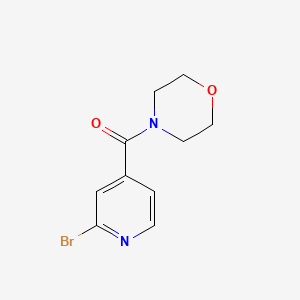
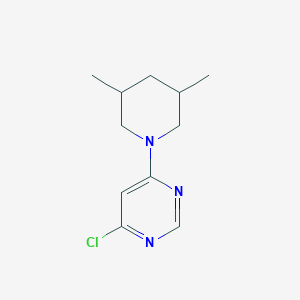
![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1467876.png)

